Cas no 614-48-2 (3-Nitrochalcone)

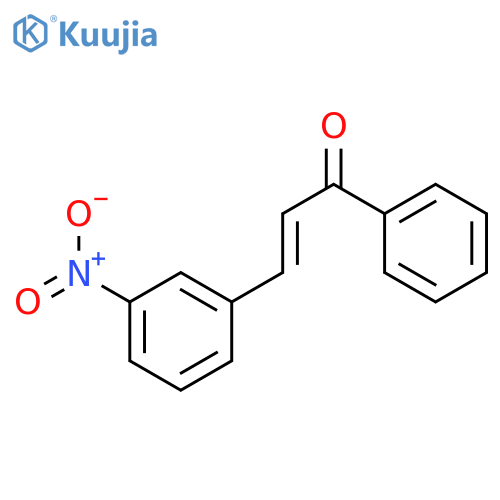

3-Nitrochalcone structure

商品名:3-Nitrochalcone

3-Nitrochalcone 化学的及び物理的性質

名前と識別子

-

- 3-nitrochalcone

- 2-(3-Nitrobenzylidene)acetophenone

- 3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

- 3-nitrobenzalacetophenone

- CBDivE_001972

- SMFBODMWKWBFOK-UHFFFAOYSA-N

- VZ27162

- N0936

- 3-(3-nitrophenyl)-1-phenyl-2-propen1-one

- 3-(3-nitrophenyl)-1-phenyl-2-propen-1-one

- 2-Propen-1-one,3-(3-nitrophenyl)-1-phenyl-

- 1-phenyl-3-(3'-nitrophenyl)-prop-2-en-1-one

- JRG-4-5

- T72709

- A833234

- M-nitrobenzylidene acetophenone

- CCRIS 1670

- 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-, (E)-

- UPCMLD00WMAL2-117

- (2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

- NSC636933

- (E)-3-(3-nitrophenyl)-1-phenyl-prop-2-en-1-one

- (E)-3-(3-Nitrophenyl)-1-phenyl-2-propen-1-one

- 3-Nitrobenzylideneacetophenone

- NSC 5536

- MFCD00024571

- NS00042521

- 24721-24-2

- 3-(3-Nitro-phenyl)-1-phenyl-propenone

- 2-Propen-1-one, 3-(3-nitrophenyl)-1-phenyl-

- NSC5536

- SMFBODMWKWBFOK-MDZDMXLPSA-N

- CMLDBU00000333

- AKOS001017056

- BDBM50572882

- EINECS 210-384-3

- NSC-5536

- CS-0319718

- AI3-08902

- Chalcone, 3-nitro-

- AS-64993

- NCGC00161439-01

- NSC-636933

- (E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one

- CHEMBL106824

- SCHEMBL3359800

- 3-Nitro-trans-chalcone

- 614-48-2

- Z46028353

- STK078154

- BBL000311

- DTXSID50870694

- 210-384-3

- DTXCID30818392

- 3-Nitrochalcone

-

- MDL: MFCD00024571

- インチ: 1S/C15H11NO3/c17-15(13-6-2-1-3-7-13)10-9-12-5-4-8-14(11-12)16(18)19/h1-11H

- InChIKey: SMFBODMWKWBFOK-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])=C([H])C1C([H])=C([H])C([H])=C(C=1[H])[N+](=O)[O-])C1C([H])=C([H])C([H])=C([H])C=1[H]

- BRN: 1464265

計算された属性

- せいみつぶんしりょう: 253.07400

- どういたいしつりょう: 253.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 353

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 62.9

- 疎水性パラメータ計算基準値(XlogP): 2.9

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.1934 (rough estimate)

- ゆうかいてん: 142.0 to 146.0 deg-C

- ふってん: 396.45°C (rough estimate)

- 屈折率: 1.5500 (estimate)

- PSA: 62.89000

- LogP: 4.01410

- ようかいせい: 使用できません

3-Nitrochalcone セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険カテゴリコード: 38

- セキュリティの説明: S37

- RTECS番号:FL7075490

-

危険物標識:

- リスク用語:R38

3-Nitrochalcone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N495883-100mg |

3-Nitrochalcone |

614-48-2 | 100mg |

$ 65.00 | 2022-06-03 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | N0936-1g |

3-Nitrochalcone |

614-48-2 | 98.0%(GC) | 1g |

¥490.0 | 2022-07-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VG070-200mg |

3-Nitrochalcone |

614-48-2 | 98.0%(GC) | 200mg |

¥287.0 | 2022-07-28 | |

| abcr | AB177396-1g |

3-Nitrochalcone, 98%; . |

614-48-2 | 98% | 1g |

€77.20 | 2025-02-16 | |

| 1PlusChem | 1P003K9Z-25g |

3-(3-Nitrophenyl)-1-phenylprop-2-en-1-one |

614-48-2 | 98% | 25g |

$344.00 | 2024-04-22 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1390388-1g |

3-(3-Nitrophenyl)-1-phenylprop-2-en-1-one |

614-48-2 | 98% | 1g |

¥655.00 | 2024-05-06 | |

| Aaron | AR003KIB-1g |

3-(3-Nitrophenyl)-1-phenylprop-2-en-1-one |

614-48-2 | 98% | 1g |

$26.00 | 2025-01-22 | |

| Key Organics Ltd | AS-64993-1G |

(2E)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one |

614-48-2 | >97% | 1g |

£138.00 | 2025-02-08 | |

| TRC | N495883-50mg |

3-Nitrochalcone |

614-48-2 | 50mg |

$ 50.00 | 2022-06-03 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | N0936-5g |

3-Nitrochalcone |

614-48-2 | >98.0%(GC) | 5g |

¥2040.00 | 2023-09-07 |

3-Nitrochalcone 関連文献

-

1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Lulu Yao,Jiajun Gu,Weiqiang Wang,Tengfei Li,Dongling Ma,Qinglei Liu,Wang Zhang,Waseem Abbas,Ashkan Bahadoran,Di Zhang Nanoscale, 2019,11, 2138-2142

614-48-2 (3-Nitrochalcone) 関連製品

- 1222-98-6(4-Nitrochalcone)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:614-48-2)3-Nitrochalcone

清らかである:99%

はかる:25g

価格 ($):282.0